

# A Comparative Analysis of the Chymase Inhibitors TY-51469 and Fulacimstat

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## Compound of Interest

Compound Name: TY-51469

Cat. No.: B1683687

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## Introduction

Chymase, a chymotrypsin-like serine protease primarily found in the secretory granules of mast cells, has emerged as a significant therapeutic target in a variety of pathologies. Its role in the renin-angiotensin system, specifically the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, as well as its involvement in tissue remodeling and inflammation, has spurred the development of targeted inhibitors. This guide provides a detailed comparative analysis of two prominent chymase inhibitors, **TY-51469** and Fulacimstat (formerly BAY 1142524), to aid researchers in their drug development and discovery efforts.

## Mechanism of Action

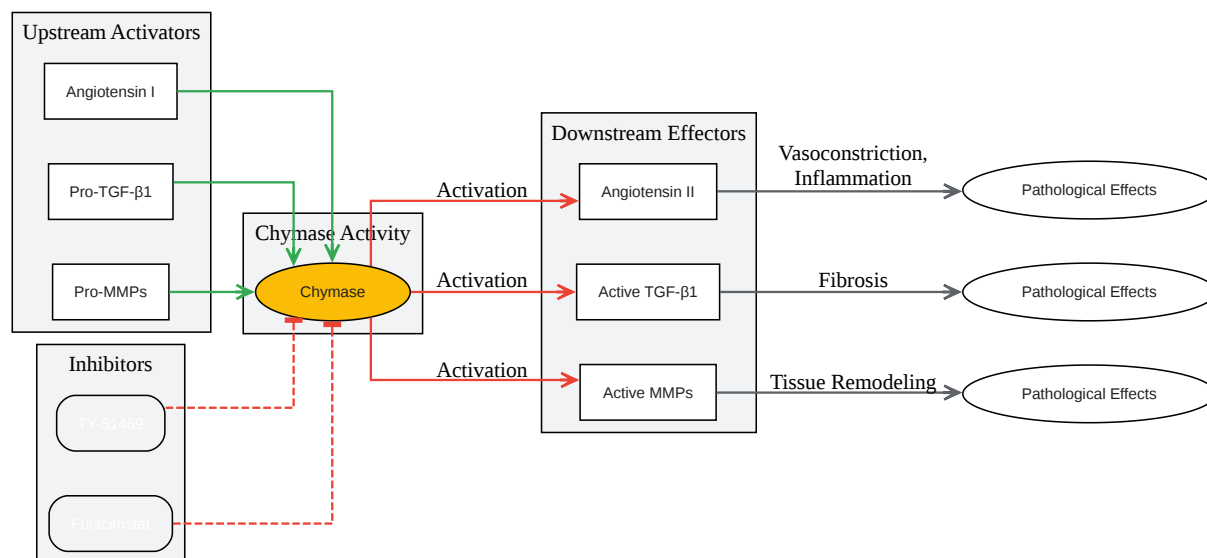
Both **TY-51469** and Fulacimstat are potent and selective inhibitors of chymase. Their primary mechanism of action involves binding to the active site of the chymase enzyme, thereby preventing it from cleaving its substrates. This inhibition blocks the downstream effects of chymase activity, which include the production of angiotensin II, activation of transforming growth factor-beta 1 (TGF- $\beta$ 1), and processing of pro-matrix metalloproteinases (pro-MMPs).<sup>[1]</sup> By mitigating these pathways, both compounds have demonstrated potential in preclinical models of cardiovascular and inflammatory diseases.

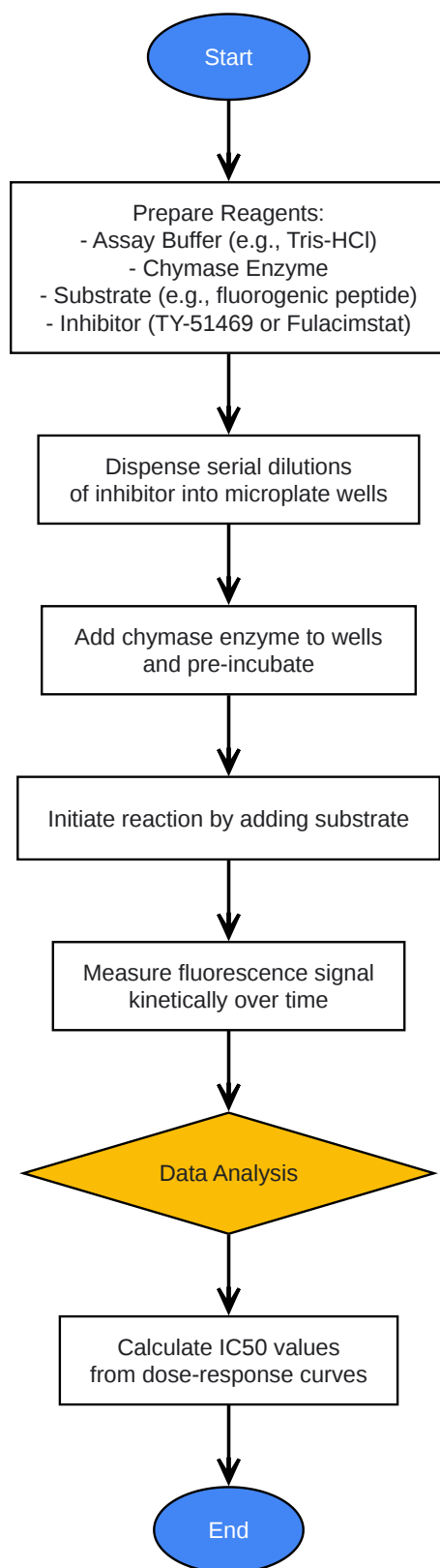
**TY-51469** has been shown to attenuate cardiac remodeling by blocking the conversion of latent TGF- $\beta$ 1 to its active form and pro-MMP-2 to MMP-2.<sup>[1]</sup> Similarly, Fulacimstat was initially

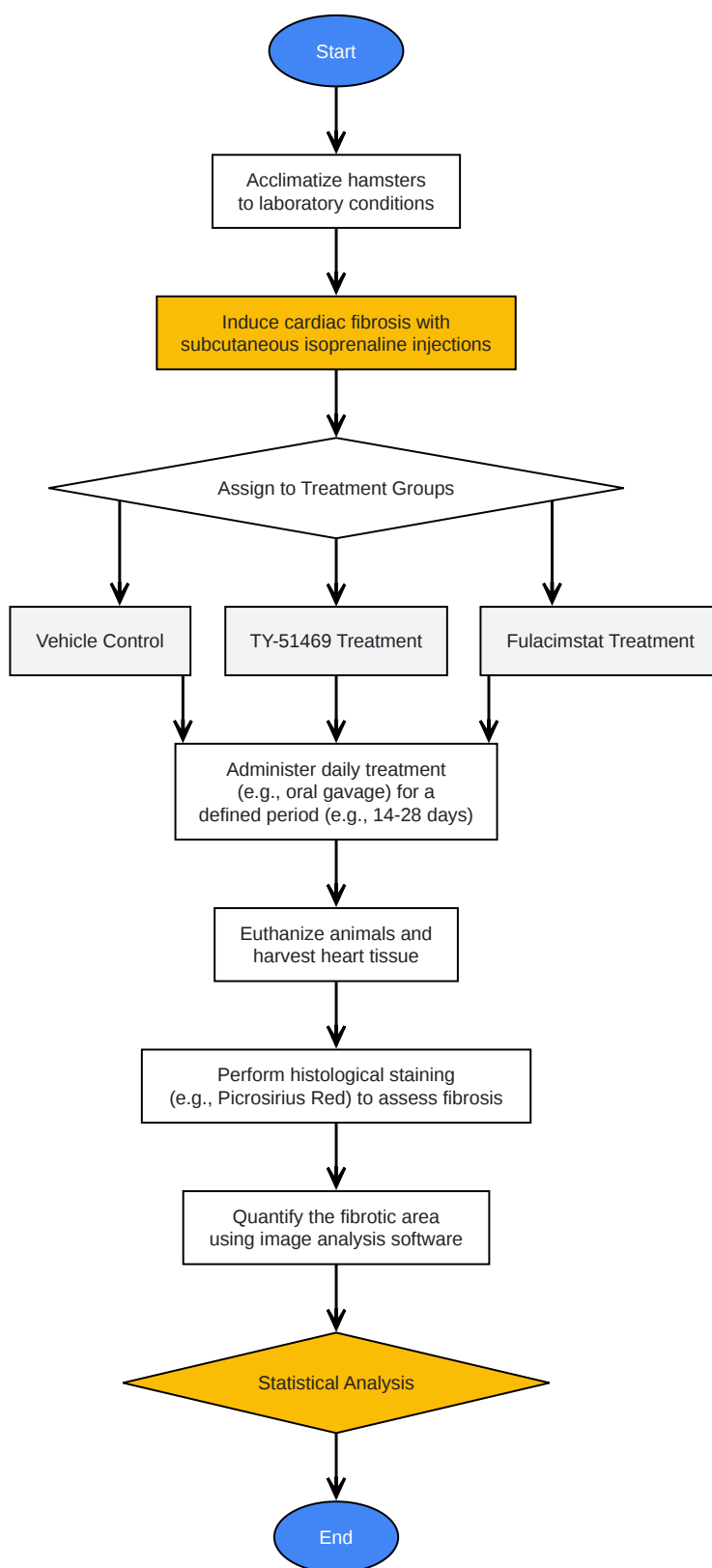
developed to reduce adverse cardiac remodeling following myocardial infarction.[1][2]

Interestingly, a newer potential application for chymase inhibitors, including Fulacimstat, has been identified in promoting the resolution of blood clots by preventing the degradation of plasmin.[1]

## Signaling Pathway of Chymase Inhibition







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## References

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